molecular formula C10H6N4O2 B1666890 Alloxazine CAS No. 490-59-5

Alloxazine

Cat. No.: B1666890
CAS No.: 490-59-5
M. Wt: 214.18 g/mol
InChI Key: HAUGRYOERYOXHX-UHFFFAOYSA-N
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Description

Alloxazine is a heterocyclic organic compound with a tricyclic structure, consisting of a benzene ring fused with a pyrimidine ring and a pyrazine ring. It is a derivative of flavins, which are known for their yellow color and are essential components in biological systems. This compound is structurally related to isothis compound, the core structure of riboflavin (vitamin B2), and plays a significant role in various biochemical processes .

Mechanism of Action

Target of Action

Alloxazine is a flavin-related molecule that primarily targets the adenosine receptors . Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .

Mode of Action

This compound interacts with its targets through a process known as intersystem crossing (ISC) . ISC involves the transition between different electronic states of a molecule, facilitated by spin-orbit coupling . This compound’s interaction with adenosine receptors involves the transfer of hydronium ions , which is promoted by the pseudocapacitive effect and fast diffusion kinetics of NH4+ .

Biochemical Pathways

This compound affects the photophysical properties of the adenosine receptors . It undergoes internal conversion between different excited states, which is expected to be ultrafast and quench fluorescence completely . This process involves the transfer of protons along intermolecular N−H···N hydrogen bonds .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound has been shown to have excellent rate performance with a specific capacity of 120 mAh/g at 40 C (10 A/g), indicating good absorption and distribution

Result of Action

The interaction of this compound with its targets results in significant changes in the photophysical properties of the adenosine receptors . This can lead to changes in the physiological processes regulated by these receptors. Additionally, this compound can reversibly store hydronium ions, which has potential applications in battery technology .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of Mg2+ ions, which possess catalytic properties, can promote the transfer of hydronium ions . Furthermore, the solid-state structural properties of this compound, including its crystal structure and intermolecular interactions, can influence its action .

Safety and Hazards

When handling Alloxazine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Alloxazine has been introduced as the anode for the aqueous ammonium-ion battery (AAIB) due to its pseudocapacitive effect and fast diffusion kinetics of NH4+ . Alloxazines are also a promising class of organic electroactive compounds for application in aqueous redox flow batteries (ARFBs), whose redox properties need to be tuned further for higher performance .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Alloxazine interacts with specific enzymes to assist in the conversion of substrates into products, contributing to the efficiency of the biochemical pathways in which it participates . At the molecular level, this compound undergoes redox reactions, shuttling electrons between different molecules to drive cellular processes .

Cellular Effects

This compound’s influence on cell function is primarily through its role in electron transfer processes. By shuttling electrons between different molecules, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action involves binding to specific enzyme active sites and participating in the transfer of electrons, ultimately influencing the rate and direction of metabolic reactions . In this way, this compound contributes to the regulation and coordination of various biochemical pathways, supporting the function and homeostasis of biological systems .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its role in electron transfer processes. As a stable compound, this compound can continue to participate in these reactions over extended periods, influencing long-term cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors to facilitate the transfer of electrons . This can influence metabolic flux and metabolite levels, contributing to the overall efficiency of these pathways .

Subcellular Localization

The subcellular localization of this compound is likely determined by its interactions with specific enzymes and cofactors. These interactions could direct this compound to specific compartments or organelles within the cell, influencing its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alloxazine can be synthesized through the gamma irradiation of amino acids on calcite surfaces. This method simulates prebiotic conditions and involves the interaction of amino acid mixtures with calcite, leading to the formation of this compound . Another synthetic route involves the condensation of 1,3-diethyl-6,9-bis-(4-formylphenyl)this compound with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine under solvothermal conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including the use of metal-free catalysts to ensure eco-friendly processes. The specific conditions and reagents used in industrial production may vary depending on the desired purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Alloxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can participate in photocatalytic oxidation reactions, where it acts as a catalyst for the oxidation of alcohols to aldehydes under visible light . Additionally, this compound can store hydronium ions in mild electrolytes, forming stable complexes with reducing agents .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include aldehydes (from oxidation reactions) and various substituted this compound derivatives (from substitution reactions) .

Comparison with Similar Compounds

    Isoalloxazine: The structural foundation of flavins such as riboflavin (vitamin B2).

    Flavins: A class of compounds containing the isothis compound or this compound structure.

Uniqueness of this compound: this compound is unique due to its specific redox properties and ability to form stable complexes with reducing agents. Its role in photocatalytic oxidation and energy storage applications sets it apart from other similar compounds .

Properties

IUPAC Name

1H-benzo[g]pteridine-2,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUGRYOERYOXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197656
Record name 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione
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Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

490-59-5
Record name Alloxazine
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Record name Isoalloxazine
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Record name Alloxazine
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Record name 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione
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Record name 1,2,3,4-tetrahydrobenzopteridine-2,4-dione
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Synthesis routes and methods

Procedure details

There was charged 800 ml of water into an Erlenmeyer flask, then 3.5 g (30 mmoles) of o-phenylenediamine and 5.0 g (30 mmoles) of alloxan were added thereto, and the mixture was stirred at room temperature in a nitrogen atmosphere for about 5 hours. The obtained reaction mixture was cooled with ice for 3 hours, then the formed yellow precipitate was filtered off, and washed in ethanol and ether (50 ml, twice). This precipitate was recrystallized from an aqueous dimethylformamide solution to give pale yellow powdery crystals. Yield: 7.5 g (90%). M.p. 300° C. or higher. IR spectrum: Found values (cm-1): 1730, 1705 (C=O stretching), 1572 (Broad peak) --C=N (amide II band). Literature values (cm-1): 1727, 1700, 1574.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Alloxazine
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Alloxazine
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Alloxazine
Customer
Q & A

Q1: What is the molecular formula and weight of alloxazine?

A1: this compound has the molecular formula C10H6N4O2 and a molecular weight of 214.19 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic UV-visible absorption bands, with maxima typically observed around 438 nm, 334 nm, and 275 nm. [] These bands are indicative of the electronic transitions within the this compound ring system. Additionally, infrared spectroscopy reveals characteristic peaks at 1735 cm-1, 1706 cm-1, and 1660 cm-1, corresponding to carbonyl stretching vibrations. [] 1H-NMR spectroscopy provides insights into the proton environments within the molecule, with distinct signals observed for protons attached to the aromatic rings and methyl groups. []

Q3: How does the structure of this compound differ from its isomer, isothis compound?

A3: this compound and isothis compound are isomers, meaning they have the same molecular formula but different arrangements of atoms. The key difference lies in the position of the nitrogen atom in the middle ring. In this compound, the nitrogen is at position 5, while in isothis compound, it is at position 10. This seemingly small change has significant implications for their chemical and biological properties. [, ]

Q4: What are the typical photophysical properties of this compound and its derivatives?

A4: Alloxazines generally exhibit low fluorescence quantum yields and short fluorescence lifetimes compared to their isothis compound counterparts. [] This difference arises from the relative energy levels of the singlet and triplet excited states and the efficiency of intersystem crossing between these states. Studies on this compound derivatives have shown that the introduction of substituents can significantly influence their photophysical behavior, affecting their absorption and emission characteristics, as well as their excited state lifetimes. [, , , ]

Q5: How does the methylation of this compound impact its photophysical properties?

A5: Methylation of this compound at different positions can significantly affect its photophysical properties. For example, 1,3-dimethylthis compound exhibits different absorption and emission spectra compared to unsubstituted this compound. The position of methylation can influence the energy levels of the electronic states involved in absorption and emission, leading to shifts in the observed wavelengths. Furthermore, methylation can alter the molecule's propensity to form hydrogen bonds, which can further impact its photophysical behavior in different solvents. []

Q6: What is the role of hydrogen bonding in the photophysics of alloxazines?

A6: Hydrogen bonding plays a crucial role in the photophysics of alloxazines. The ability of alloxazines to donate and accept hydrogen bonds, particularly at the N(1) and N(3) positions, significantly affects their excited-state dynamics. For example, hydrogen bond formation with solvents like water or alcohols can lead to shifts in the absorption and emission spectra of alloxazines. This solvatochromism reflects changes in the energy levels of the electronic states involved in the transitions due to interactions with the solvent. Moreover, hydrogen bonding can facilitate non-radiative decay pathways, leading to a decrease in fluorescence quantum yield and lifetime. [, ]

Q7: How does the environment affect the photophysical properties of alloxazines?

A7: The environment surrounding this compound molecules significantly influences their photophysical behavior. Studies have shown that alloxazines exhibit distinct spectral properties in different solvents, highlighting the impact of solvent polarity on their electronic transitions. [] Furthermore, the presence of protic solvents, capable of forming hydrogen bonds, can lead to spectral shifts and changes in fluorescence quantum yields and lifetimes. This sensitivity to the environment makes alloxazines intriguing molecules for studying fundamental photophysical processes and for developing environment-sensitive probes. []

Q8: What are the key reactive sites in this compound and how do they influence its reactivity?

A8: this compound, similar to its isothis compound counterpart, exhibits reactivity at various positions within its molecular framework. The N(1), N(3), N(5), and C(4a) positions are particularly susceptible to nucleophilic attack, while electrophilic substitutions can occur at positions 6, 7, 8, and 9. The reactivity at these positions is influenced by the electronic distribution within the this compound ring system, which can be further modulated by the presence of substituents. [, ]

Q9: How does the reduction of this compound proceed and what are the key intermediates involved?

A9: this compound can undergo reduction, either chemically or electrochemically, leading to the formation of different reduction products. The reduction process typically proceeds in a stepwise manner, with the formation of a semiquinone radical as an intermediate. This radical species is characterized by having an unpaired electron and exhibits distinct spectroscopic properties, allowing for its detection and characterization. The stability and reactivity of the semiquinone radical are crucial for understanding the redox properties of this compound and its role in biological systems. []

Q10: What are the main applications of this compound in organic synthesis?

A10: While not as widely employed as its isothis compound counterpart, this compound has found applications in organic synthesis as a building block for constructing more complex heterocyclic systems. Its reactivity at various positions allows for the introduction of different functional groups, enabling the synthesis of a range of derivatives with diverse properties. Furthermore, this compound can serve as a starting material for synthesizing biologically active compounds, showcasing its potential in medicinal chemistry. []

Q11: What are the main decomposition pathways of this compound under different conditions?

A11: The stability of this compound is influenced by factors such as pH, temperature, and exposure to light. Under acidic conditions, this compound can undergo hydrolysis, leading to the cleavage of the pyrimidine ring. This process is particularly relevant in biological systems, where the acidic environment of the stomach can impact the stability and bioavailability of this compound. [] In contrast, under alkaline conditions, this compound can undergo ring opening and rearrangement reactions. Exposure to light can also lead to photodegradation, resulting in the formation of various decomposition products. Understanding the decomposition pathways of this compound is essential for ensuring its stability during storage and handling and for predicting its fate in biological systems. []

Q12: How can the stability of this compound be improved for practical applications?

A12: Several strategies can be employed to enhance the stability of this compound. One approach involves chemical modification of the this compound core, such as the introduction of substituents that provide steric hindrance or electronic stabilization. Another strategy is to encapsulate this compound within a protective matrix, such as polymers, to shield it from degradation factors like light and oxygen. Additionally, optimizing storage conditions, such as low temperature and protection from light, can significantly extend the shelf life of this compound. These strategies are crucial for maximizing the utility of this compound in various applications, including material science, catalysis, and biomedical research. []

Q13: What is the biological significance of this compound and its derivatives?

A13: While this compound itself is not a naturally occurring compound, it is closely related to the isothis compound ring system found in riboflavin (vitamin B2), a crucial component of essential coenzymes like FAD and FMN. [] These coenzymes participate in a wide range of metabolic reactions, including cellular respiration, energy production, and the metabolism of carbohydrates, fats, and proteins. Therefore, understanding the chemistry and biology of this compound can provide valuable insights into the functions of riboflavin and its derivatives in living organisms.

Q14: Can this compound derivatives act as antagonists or agonists of biological receptors?

A14: Yes, certain this compound derivatives have been shown to interact with biological receptors, potentially acting as antagonists or agonists. For example, this compound has demonstrated the ability to bind to the adenosine A2B receptor, potentially modulating its activity. [] This finding suggests that this compound derivatives could be explored for their potential therapeutic applications, particularly in targeting diseases or conditions associated with dysregulated adenosine signaling.

Q15: How can this compound be used in the development of biosensors and bioanalytical tools?

A15: The unique photophysical and electrochemical properties of this compound make it a promising candidate for developing biosensors and bioanalytical tools. Its ability to undergo redox reactions and generate detectable signals upon interaction with specific analytes can be exploited for sensing applications. For instance, this compound-based sensors could be designed for detecting biologically relevant molecules like glucose, dopamine, or uric acid. These sensors could offer advantages such as high sensitivity, selectivity, and rapid response times, making them suitable for point-of-care diagnostics and environmental monitoring. []

Q16: How is computational chemistry used to study this compound and its derivatives?

A16: Computational chemistry plays a vital role in understanding the properties and reactivity of this compound and its derivatives. Quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), provide valuable insights into the electronic structure, spectroscopic properties, and excited state dynamics of these molecules. [, ] Molecular dynamics simulations help to understand the behavior of this compound in solution, including its interactions with solvent molecules and its conformational flexibility. These computational approaches provide a powerful toolkit for investigating structure-activity relationships, predicting reactivity, and guiding the design of new this compound-based compounds with tailored properties.

Q17: What are the key challenges and future directions in computational modeling of this compound?

A17: Despite the significant progress in computational modeling of this compound, challenges remain in accurately predicting its properties and behavior in complex environments. For instance, accurately simulating the photophysics of this compound in solution, considering explicit solvent interactions and dynamic effects, remains computationally demanding. Furthermore, developing robust and transferable force field parameters for this compound and its derivatives is crucial for accurate molecular dynamics simulations. Addressing these challenges will require advances in computational methods, force field development, and the availability of experimental data for validation and refinement of theoretical models. []

Q18: Are there any sustainable alternatives to this compound for its various applications?

A19: The search for sustainable alternatives to this compound is driven by the need to reduce environmental impact and promote resource efficiency. Exploring naturally occurring compounds with similar structural and functional features as this compound could provide renewable and biodegradable alternatives. For instance, other heterocyclic compounds derived from natural sources, such as pteridines and lumazines, could be explored for their potential to replace this compound in specific applications. [] Furthermore, developing synthetic methodologies that utilize renewable feedstocks, employ mild reaction conditions, and minimize waste generation is crucial for sustainable this compound chemistry.

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